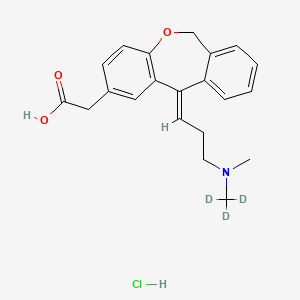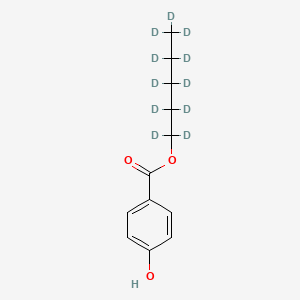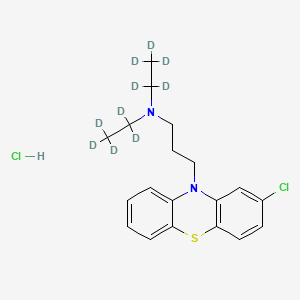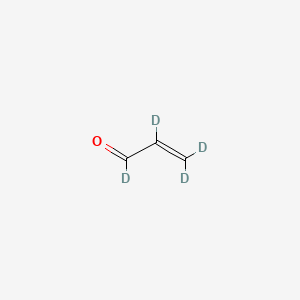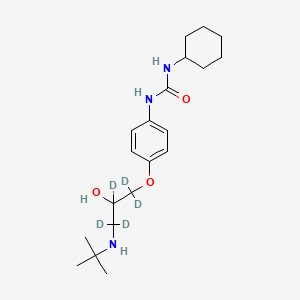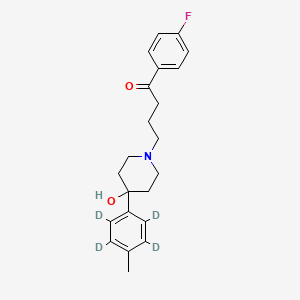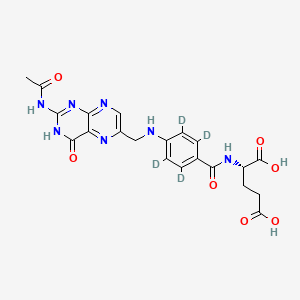
N-Acetyl Folic Acid-d4
Vue d'ensemble
Description
N-Acetyl Folic Acid-d4 is the labelled analogue of N-Acetyl Folic Acid, which is an intermediate of folic acid . It has a molecular formula of C21H17D4N7O7 and a molecular weight of 487.46 . It appears as a yellow solid .
Synthesis Analysis
The synthesis of N-Acetyl Folic Acid-d4 involves the coupling of N 2-acetyl-6-formylpterin obtained from the degradation of folic acid and appropriately functionalized arylamines to form Schiff bases . The sequential chemoselective reduction of the imine and pterin ring leads to the formation of dihydrofolate analogue 7 and two other dihydropteroate species .
Molecular Structure Analysis
The molecular structure of N-Acetyl Folic Acid-d4 is represented by the formula C21H17D4N7O7 . The structure includes a total of 58 bonds, 37 non-H bonds, 18 multiple bonds, 10 rotatable bonds, 6 double bonds, 12 aromatic bonds, 3 six-membered rings, 1 ten-membered ring, 2 carboxylic acids (aliphatic), 1 secondary amide (aliphatic), 1 secondary amide (aromatic), 1 guanidine derivative, and 2 secondary amines .
Physical And Chemical Properties Analysis
N-Acetyl Folic Acid-d4 has a molecular weight of 487.5 g/mol . It has a computed XLogP3-AA of -0.9, indicating its solubility in water and lipids . It has 6 hydrogen bond donors and 11 hydrogen bond acceptors . Its exact mass and monoisotopic mass are 487.17535302 g/mol . It has a topological polar surface area of 212 Ų .
Applications De Recherche Scientifique
Stability and Degradation Factors of Folic Acid
Folic acid, a vital compound involved in biochemical processes, is extensively utilized in targeted treatments and diagnostics, especially in cancer therapeutics. However, its stability is a concern, as it is prone to degradation influenced by several factors. Light, temperature, concentration, oxygen, and pH significantly affect folic acid's stability, and these parameters are crucial to prevent its denaturation. Interestingly, singlet oxygen and electron beams also contribute to folic acid degradation, although they are not commonly considered prime factors. These elements are pertinent in new therapeutic technologies like photodynamic or X-rays therapies, underscoring the need for careful consideration in the preservation and application of folic acid (Gazzali et al., 2016).
Role of Folic Acid in Neural Tube Defects (NTDs)
Folic acid supplementation is crucial in preventing congenital heart defects and orofacial clefts. Observational studies generally support a reduction in the occurrence of these defects with maternal use of folic acid. The most substantial evidence comes from a randomized controlled trial demonstrating that multivitamins containing folic acid significantly prevent congenital heart defects. However, these studies are not designed to identify the independent effect of folic acid. Moreover, early studies indicated a possible association between periconceptional multivitamin use and an increase in miscarriages and multiple births, leading to controversies regarding the safety of folic acid during pregnancy. Additional studies are needed to provide more definitive data on the effects of folic acid in reducing congenital heart defects and orofacial clefts (Bailey & Berry, 2005).
Folic Acid in Pregnancy and Neural Tube Defect Recurrence
Folic acid's role in preventing neural tube defects (NTDs) recurrence is significant. Recommendations suggest a minimum dosage of 0.8 mg/d, not to exceed 5.0 mg/d, of folic acid for women at increased risk of having offspring with NTDs. Supplementation should start before conception and continue through the first 10 to 12 weeks of pregnancy. These guidelines align with those from various health organizations, emphasizing the importance of primary prevention of NTDs over treatment or prenatal detection and abortion (Van Allen et al., 1993).
Mécanisme D'action
Target of Action
N-Acetyl Folic Acid-d4, also known as (4-(((2-Acetamido-4-oxo-4,8-dihydropteridin-6-yl)methyl)amino)benzoyl-2,3,5,6-d4-2,3,5,6-d4)-L-glutamic acid , is a derivative of folic acid. The primary targets of folic acid are enzymes involved in DNA synthesis and repair, such as thymidylate synthase, dihydrofolate reductase, and methionine synthase . These enzymes play crucial roles in cell division and growth.
Mode of Action
N-Acetyl Folic Acid-d4, like folic acid, is expected to be converted into tetrahydrofolate (THF) in the body. THF is a coenzyme that donates one-carbon units for the synthesis of nucleic acids and amino acids, crucial for cell division and growth .
Biochemical Pathways
N-Acetyl Folic Acid-d4 participates in the folate cycle, which supports the one-carbon cycle . These metabolic pathways generate methyl groups, regulating all processes involved in methylation, and thus, epigenetic modifications and imprinting .
Pharmacokinetics
Folic acid, from which it is derived, is known to be rapidly absorbed and metabolized in the body . It is expected that N-Acetyl Folic Acid-d4 would have similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties, impacting its bioavailability.
Result of Action
The action of N-Acetyl Folic Acid-d4 leads to the synthesis of nucleic acids and amino acids, supporting cell division and growth. This is particularly important in tissues with high cell turnover rates, such as the bone marrow and gastrointestinal tract .
Action Environment
The action of N-Acetyl Folic Acid-d4, like other folates, can be influenced by various environmental factors. For instance, certain medications, alcohol consumption, and malabsorption conditions can affect folate status in the body
Propriétés
IUPAC Name |
(2S)-2-[[4-[(2-acetamido-4-oxo-3H-pteridin-6-yl)methylamino]-2,3,5,6-tetradeuteriobenzoyl]amino]pentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N7O7/c1-10(29)24-21-27-17-16(19(33)28-21)25-13(9-23-17)8-22-12-4-2-11(3-5-12)18(32)26-14(20(34)35)6-7-15(30)31/h2-5,9,14,22H,6-8H2,1H3,(H,26,32)(H,30,31)(H,34,35)(H2,23,24,27,28,29,33)/t14-/m0/s1/i2D,3D,4D,5D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMBBJYJZIOMODD-WMVUXAOGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC2=NC=C(N=C2C(=O)N1)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C(=O)N[C@@H](CCC(=O)O)C(=O)O)[2H])[2H])NCC2=CN=C3C(=N2)C(=O)NC(=N3)NC(=O)C)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N7O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40746935 | |
| Record name | N-[4-{[(2-Acetamido-4-oxo-1,4-dihydropteridin-6-yl)methyl]amino}(~2~H_4_)benzene-1-carbonyl]-L-glutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40746935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
487.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Acetyl Folic Acid-d4 | |
CAS RN |
461426-36-8 | |
| Record name | L-Glutamic acid, N-[4-[[[2-(acetylamino)-1,4-dihydro-4-oxo-6-pteridinyl]methyl]amino]benzoyl-2,3,5,6-d4]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=461426-36-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[4-{[(2-Acetamido-4-oxo-1,4-dihydropteridin-6-yl)methyl]amino}(~2~H_4_)benzene-1-carbonyl]-L-glutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40746935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



